(E/Z)-Rgfp 966 is classified as a retinoid, a class of compounds chemically related to vitamin A. Retinoids are known for their role in cellular growth, differentiation, and apoptosis. The classification of (E/Z)-Rgfp 966 as a retinoid suggests potential applications in therapeutic contexts, particularly in dermatology and oncology.
The synthesis of (E/Z)-Rgfp 966 typically involves several key steps:
Technical details about the reaction conditions, such as temperature ranges and reaction times, are crucial for optimizing yield and purity.
The molecular structure of (E/Z)-Rgfp 966 features multiple double bonds that contribute to its geometric isomerism. The compound can be represented structurally as follows:
Data on bond lengths, angles, and stereochemistry can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
(E/Z)-Rgfp 966 can undergo various chemical reactions typical for retinoids:
Each reaction type requires specific reagents and conditions; thus, careful optimization is necessary to achieve desired outcomes.
The mechanism of action for (E/Z)-Rgfp 966 primarily involves its interaction with nuclear receptors, particularly retinoic acid receptors. Upon binding to these receptors:
Data supporting these mechanisms often come from cell-based assays and animal studies demonstrating the compound's effects on gene expression profiles.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into stability under various conditions.
(E/Z)-Rgfp 966 has several potential applications in scientific research:
(E/Z)-RGFP966 achieves high selectivity for histone deacetylase 3 (HDAC3) through specific molecular interactions within the enzyme’s catalytic pocket. The compound features an ortho-aminobenzamide zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion at the base of the active site. This ZBG forms a bidentate chelation complex with Zn²⁺, displacing the water molecule essential for hydrolytic deacetylation [7] [8]. The cinnamyl-linked pyrazole moiety extends through the hydrophobic channel of HDAC3, forming van der Waals contacts with residues Phe200, Phe281, and Val284. These interactions confer steric complementarity distinct from HDAC1/2, where bulkier residues (His141 in HDAC1, Tyr308 in HDAC2) create a narrower substrate cleft [3] [10].
Critical selectivity is further governed by the fluorophenyl cap group, which occupies the surface rim of HDAC3. Hydrogen bonding between the aniline nitrogen and Asp91 stabilizes the inhibitor-enzyme complex. Mutagenesis studies confirm that replacing Asp91 with alanine reduces inhibitor potency by >15-fold, underscoring its role in molecular recognition [7]. (E/Z)-RGFP966 exhibits slow-binding inhibition kinetics (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹; kₒff = 3.5 × 10⁻⁴ s⁻¹), indicative of a conformational adjustment step after initial binding that enhances complex stability and prolongs residence time (>40 minutes) [3].
Table 1: Structural Determinants of (E/Z)-RGFP966 Binding to HDAC3
Structural Element | Residue Interaction | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Ortho-aminobenzamide | Zn²⁺ ion | Bidentate coordination | -5.8 |
Fluorophenyl cap | Asp91 | Hydrogen bonding | -3.2 |
Pyrazole linker | Phe200, Phe281 | Hydrophobic packing | -2.5 |
Cinnamyl tail | Val284, Leu144 | Van der Waals forces | -1.7 |
(E/Z)-RGFP966 demonstrates exceptional isoform selectivity within the class I histone deacetylase family. Biochemical assays using recombinant human enzymes reveal an half-maximal inhibitory concentration (IC₅₀) of 80 nM against HDAC3, while concentrations ≤15 μM show negligible activity against HDAC1, HDAC2, and HDAC8 [1] [6]. This represents selectivity ratios of >187-fold over HDAC1 (IC₅₀ = 15 μM) and >180-fold over HDAC2 (IC₅₀ = 14.4 μM) under standardized fluorometric assay conditions [3]. The inhibitor’s selectivity profile sharply contrasts with pan-inhibitors like vorinostat, which exhibit single-digit nanomolar IC₅₀ values across all class I isoforms [4].
Notably, inhibition kinetics vary significantly across isoforms. While (E/Z)-RGFP966 displays slow-binding behavior toward HDAC3 (progress curve biphasicity; Kᵢ = 13 nM), its inhibition of HDAC1/2 follows classical rapid-equilibrium kinetics (Kᵢ = 5.6–9.7 μM) [3] [7]. This kinetic divergence explains early reports of weak off-target activity observed in endpoint assays lacking preincubation steps. HDAC8 remains completely resistant to inhibition, attributable to its distinct L1-loop conformation that sterically obstructs the cinnamyl tail [4]. Cellular target engagement studies confirm >90% reduction in HDAC3 activity at 1 μM in macrophages, without altering HDAC1/2 catalytic function or expression levels [1].
Table 2: Inhibition Selectivity of (E/Z)-RGFP966 Across Class I HDAC Isoforms
Isoform | IC₅₀ (nM) | Selectivity Ratio vs. HDAC3 | Inhibition Mechanism |
---|---|---|---|
HDAC3 | 80 ± 6 | 1.0 | Slow-binding |
HDAC1 | 15,000 ± 1,200 | 187.5 | Rapid-equilibrium |
HDAC2 | 14,400 ± 900 | 180.0 | Rapid-equilibrium |
HDAC8 | >50,000 | >625 | No inhibition |
By selectively inhibiting histone deacetylase 3, (E/Z)-RGFP966 induces hyperacetylation of histone substrates at specific genomic loci. Chromatin immunoprecipitation sequencing (ChIP-seq) in neuronal cells reveals increased H3K9/K14ac enrichment at promoters of neuroplasticity genes (Bdnf, Fos, Egr1), with maximal acetylation (+250–400%) occurring 6 hours post-treatment at 10 μM [5]. This site-specific acetylation correlates with RNA polymerase II recruitment and transcriptional upregulation, confirmed by a 3.2-fold increase in Bdnf mRNA. Intriguingly, global H3/H4 acetylation increases only modestly (+25–40%), indicating locus-specific effects rather than genome-wide epigenetic remodeling [5] [6].
In vivo studies demonstrate that (E/Z)-RGFP966 crosses the blood-brain barrier to modulate hippocampal histone acetylation. Systemic administration (10 mg/kg) in mice elevates H4K12ac at memory-related loci by 60%, facilitating fear extinction consolidation and enhancing object location memory precision [6]. Similarly, auditory cortex H3K9/K14ac increases by 45% following acoustic stimulation paired with inhibitor treatment, enhancing tonotopic map plasticity [5]. These changes require HDAC3-NCoR/SMRT complex dissociation, as confirmed by co-immunoprecipitation showing reduced HDAC3-corepressor interaction (+70% acetylated histone-binding protein BRD4 recruitment) [9].
Table 3: Histone Acetylation Changes Induced by (E/Z)-RGFP966
Histone Mark | Genomic Targets | Fold Change | Functional Outcome |
---|---|---|---|
H3K9/K14ac | Bdnf, Fos promoters | +3.5–4.0 | Enhanced neuroplasticity gene transcription |
H4K12ac | Hippocampal memory loci | +1.6 | Fear extinction consolidation |
H3K27ac | Enhancers of Slc17a7 | +2.8 | Auditory cortical plasticity |
H3K56ac | Global genome | +1.25 | Minimal impact on genomic stability |
Beyond histones, (E/Z)-RGFP966 modulates acetylation of transcription factors and signaling mediators via HDAC3 blockade. The tumor suppressor p53 exhibits Lys382 hyperacetylation (+300%) in MV4-11 leukemia cells at 5 μM, enhancing its DNA-binding affinity and transactivation of pro-apoptotic targets (PUMA, BAX) [4] [8]. Similarly, nuclear factor kappa B (NF-κB) subunit p65 shows elevated K310 acetylation, amplifying its transcriptional activity and inflammatory gene expression (IL-6, TNF-α) in macrophages [1].
Kinetic analyses reveal distinct deacetylation rates for non-histone substrates. p53-Lys382 deacetylation occurs rapidly (t₁/₂ = 20 min) compared to histones (t₁/₂ > 2 hr), explaining transient p53 activation upon pulsed inhibitor treatment [8]. Signal transducer and activator of transcription 3 (STAT3) demonstrates compartment-specific effects: nuclear STAT3-K685 acetylation increases 4.5-fold, promoting transcriptional activity, while cytoplasmic STAT3 remains unmodified [4].
Proteomic studies identify 42 acetylated non-histone targets sensitive to (E/Z)-RGFP966, including DNA repair enzymes (Ku70), chaperones (Hsp90), and metabolic regulators (PCK1) [5] [10]. This substrate diversity underlies pleiotropic cellular responses—impaired S-phase progression in lymphoma cells correlates with RFC1 acetylation, while metabolic shifts in neurons link to PGC-1α hyperacetylation [6] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3